REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]#[N:16])=[C:11]([CH3:17])[N:10]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>C(O)(=O)C.[Pd]>[NH2:16][CH2:15][C:12]1[CH:13]=[CH:14][C:9]([NH:8][C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])=[N:10][C:11]=1[CH3:17]
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Name
|
|
Quantity
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14.68 g
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Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=NC(=C(C=C1)C#N)C
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Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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1.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
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CUSTOM
|
Details
|
was shaken on a Parr apparatus at 60 psi for 88 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
The reaction was filtered through celite
|
Type
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CUSTOM
|
Details
|
was evaporated in vacuo
|
Type
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DISSOLUTION
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Details
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The residue was dissolved in water
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Type
|
WASH
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Details
|
the solution was washed with methylene chloride (2 times)
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (2 times)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined ethyl acetate layers were dried (Na2SO4)
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Type
|
CUSTOM
|
Details
|
evaporated in vacuo to a solid
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized (ethyl acetate/hexanes)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |